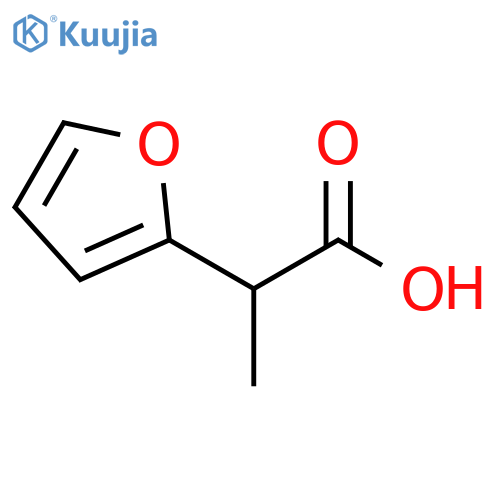

Cas no 24954-09-4 (2-(furan-2-yl)propanoic acid)

2-(furan-2-yl)propanoic acid structure

商品名:2-(furan-2-yl)propanoic acid

2-(furan-2-yl)propanoic acid 化学的及び物理的性質

名前と識別子

-

- 2-(furan-2-yl)propanoic acid

-

- MDL: MFCD11590416

- インチ: 1S/C7H8O3/c1-5(7(8)9)6-3-2-4-10-6/h2-5H,1H3,(H,8,9)

- InChIKey: RECIZLOZHLQXAC-UHFFFAOYSA-N

- ほほえんだ: C(O)(=O)C(C1=CC=CO1)C

計算された属性

- せいみつぶんしりょう: 140.047344113g/mol

- どういたいしつりょう: 140.047344113g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 2

- 複雑さ: 133

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 50.4Ų

- 疎水性パラメータ計算基準値(XlogP): 1.1

2-(furan-2-yl)propanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B414890-100mg |

2-(furan-2-yl)propanoic acid |

24954-09-4 | 100mg |

$ 320.00 | 2022-06-07 | ||

| Enamine | EN300-85169-10.0g |

2-(furan-2-yl)propanoic acid |

24954-09-4 | 95% | 10.0g |

$3007.0 | 2024-05-21 | |

| Enamine | EN300-85169-1.0g |

2-(furan-2-yl)propanoic acid |

24954-09-4 | 95% | 1.0g |

$699.0 | 2024-05-21 | |

| Enamine | EN300-85169-5g |

2-(furan-2-yl)propanoic acid |

24954-09-4 | 95% | 5g |

$2650.0 | 2023-09-02 | |

| A2B Chem LLC | AV72952-100mg |

2-(furan-2-yl)propanoic acid |

24954-09-4 | 95% | 100mg |

$369.00 | 2024-04-20 | |

| A2B Chem LLC | AV72952-10g |

2-(furan-2-yl)propanoic acid |

24954-09-4 | 95% | 10g |

$4171.00 | 2024-04-20 | |

| A2B Chem LLC | AV72952-1g |

2-(furan-2-yl)propanoic acid |

24954-09-4 | 95% | 1g |

$998.00 | 2024-04-20 | |

| A2B Chem LLC | AV72952-50mg |

2-(furan-2-yl)propanoic acid |

24954-09-4 | 95% | 50mg |

$259.00 | 2024-04-20 | |

| 1PlusChem | 1P01ALA0-250mg |

2-(furan-2-yl)propanoic acid |

24954-09-4 | 95% | 250mg |

$538.00 | 2025-03-19 | |

| 1PlusChem | 1P01ALA0-2.5g |

2-(furan-2-yl)propanoic acid |

24954-09-4 | 95% | 2.5g |

$2025.00 | 2025-03-19 |

2-(furan-2-yl)propanoic acid 関連文献

-

Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332

-

C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618

-

Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806

-

Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254

-

Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832

24954-09-4 (2-(furan-2-yl)propanoic acid) 関連製品

- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)

- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)

- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)

- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)

- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)

- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)

- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)

- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)

- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)

- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量